molecular formula C7H13NO2 B1330551 Methyl 3-(azetidin-1-yl)propanoate CAS No. 502144-09-4

Methyl 3-(azetidin-1-yl)propanoate

Cat. No.: B1330551
CAS No.: 502144-09-4
M. Wt: 143.18 g/mol
InChI Key: RDELIYPIRSMXOH-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-1-yl)propanoate, also known as Methyl Azetidine-1-carboxylate (MAc), is a versatile synthetic compound with a variety of applications in the fields of medicine, biochemistry, and chemical engineering. It is a cyclic compound with a five-membered ring structure, and is derived from the natural product azetidine. MAc has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, MAc is used as a starting material for the synthesis of other compounds and is used as a building block in organic synthesis.

Scientific Research Applications

Self-curing Polyurethane Systems

Methyl 3-(azetidin-1-yl)propanoate derivatives, specifically 3-azetidinyl propanol, have been synthesized and utilized in the development of self-curing aqueous-based polyurethane dispersions. These dispersions exhibit a unique ring-opening reaction of azetidine end groups, leading to the formation of a polymeric network structure upon drying, which enhances their performance properties (Wang et al., 2006).

Synthesis and Characterization of Uracil Derivatives

Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and its chloro derivative are two uracil derivatives synthesized from this compound. These compounds have been extensively characterized and their interactions with DNA have been studied, indicating electrostatic binding. The X-ray diffraction analysis revealed antiparallel β-sheet arrangements in these compounds (Yao et al., 2013).

Antileishmanial Agents

Compounds derived from this compound, specifically 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, have been synthesized and evaluated for their antileishmanial activity. These compounds have shown promising results, with some exhibiting comparable activity to clinically used antileishmanial drugs (Singh et al., 2012).

Organometallic Analogs of Antibiotics

This compound derivatives have been used in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These compounds were synthesized as organometallic analogs of the antibiotic platensimycin, although they did not exhibit significant antibacterial activity (Patra et al., 2012).

Hybrid Anticonvulsants and Antinociceptives

This compound derivatives have been synthesized as part of a focused library of piperazinamides, acting as potential hybrid anticonvulsants. These compounds join fragments of well-known antiepileptic drugs, exhibiting broad-spectrum activity in preclinical seizure models and antinociceptive properties (Kamiński et al., 2016).

Catalytic Asymmetric Additions

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from this compound, was used for catalytic asymmetric additions to aldehydes. This compound displayed high enantioselectivity in reactions like ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).

Mechanism of Action

Properties

IUPAC Name

methyl 3-(azetidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDELIYPIRSMXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310257
Record name methyl 3-azetidin-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502144-09-4
Record name methyl 3-azetidin-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl acrylate (2.082 mL, 23.12 mmol) was added to a solution of azetidine (1.2 g, 21.02 mmol) in DCM and the resulting solution stirred at ambient temperature, under an inert atmosphere for 16 h. The reaction mixture was evaporated and the crude product purified by FCC, eluted with 25% EtOAc in DCM, to afford the desired material (2.0 g, 66.5%) as a colourless oil. NMR Spectrum: 1H NMR (400 MHz, CDCl3) δ 1.97-2.1 (2H, m), 2.33 (2H, d), 2.67 (2H, d), 3.18 (4H, t), 3.67 (3H, s).
Quantity
2.082 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66.5%

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